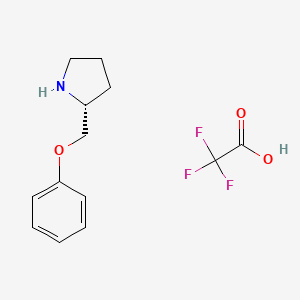
(R)-2-(phenoxymethyl)pyrrolidine trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a phenoxymethyl group attached to the pyrrolidine ring and a trifluoroacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrrolidine ring with a phenoxymethyl halide (e.g., phenoxymethyl chloride) in the presence of a base.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the ®-2-(phenoxymethyl)pyrrolidine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols can replace the phenoxy group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Phenoxymethyl halides, bases, and nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for investigating the stereochemistry of biological processes.
Medicine
In medicinal chemistry, ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific receptors or enzymes, particularly those involved in neurological or cardiovascular diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can engage in hydrogen bonding or hydrophobic interactions with the target, while the pyrrolidine ring provides structural stability. The trifluoroacetate group may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(phenoxymethyl)pyrrolidine trifluoroacetate: The enantiomer of the compound , differing in the spatial arrangement of atoms.
2-(phenoxymethyl)pyrrolidine hydrochloride: A similar compound with a different counterion.
2-(phenoxymethyl)pyrrolidine acetate: Another similar compound with a different counterion.
Uniqueness
®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is unique due to its specific chiral configuration and the presence of the trifluoroacetate group. This combination imparts distinct physicochemical properties, such as enhanced solubility and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H16F3NO3 |
|---|---|
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
(2R)-2-(phenoxymethyl)pyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;3-2(4,5)1(6)7/h1-3,6-7,10,12H,4-5,8-9H2;(H,6,7)/t10-;/m1./s1 |
Clé InChI |
IBQXAQOHOPBWFL-HNCPQSOCSA-N |
SMILES isomérique |
C1C[C@@H](NC1)COC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1CC(NC1)COC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


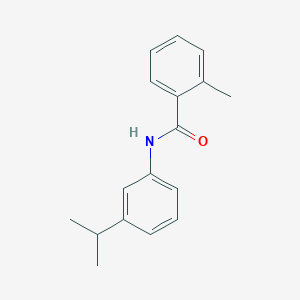
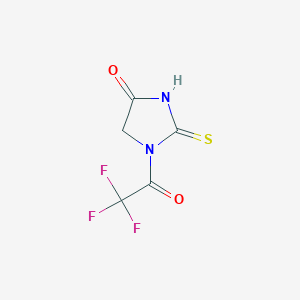
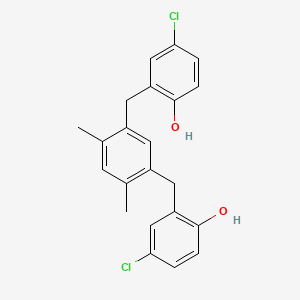
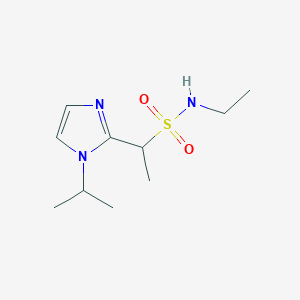
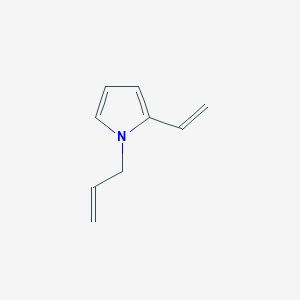
![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)
![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)

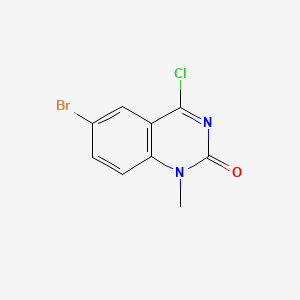
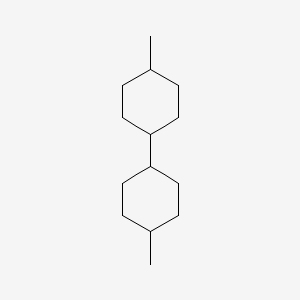

![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)

